N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O5S2/c1-41-25-11-3-21(4-12-25)29-19-44-33(35-29)37-31(39)23-7-15-27(16-8-23)43-28-17-9-24(10-18-28)32(40)38-34-36-30(20-45-34)22-5-13-26(42-2)14-6-22/h3-20H,1-2H3,(H,35,37,39)(H,36,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKDBGYCBLITPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized below:
Key Observations:
- Methoxyphenyl Advantage : Compounds with 4-methoxyphenyl-thiazole moieties (e.g., 9e, ML277, 5a) consistently show enhanced activity compared to halogenated (9b: 4-fluorophenyl) or methylated (9d: 4-methylphenyl) analogs, likely due to improved lipophilicity and π-stacking interactions .
- Dimeric vs. Monomeric Structures: The target compound’s dimeric architecture may enable dual-target engagement or increased binding avidity, contrasting with monomeric analogs like ML277, which target single sites .
Pharmacological and Physicochemical Properties
Notes:
- The target’s higher molecular weight and cLogP may limit oral bioavailability compared to smaller analogs like 9e .
- Docking studies () suggest the phenoxy linker in the target compound could stabilize interactions with hydrophobic kinase pockets, similar to 9e’s triazole-acetamide group .
SAR (Structure-Activity Relationship) Trends
- Thiazole Position: 2-Amino substitution (as in ML277) is critical for hydrogen bonding with kinase catalytic domains .
- Methoxy vs. Halogens : 4-Methoxyphenyl derivatives (target, 9e, 5a) outperform 4-fluorophenyl (9b) or 4-bromophenyl (9c) analogs in potency, likely due to reduced steric hindrance .
- Linker Flexibility: Rigid phenoxy-benzamide linkers (target) may reduce entropic penalties upon binding compared to flexible morpholine-acetamide spacers () .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF, 0–5°C) to link thiazole and benzamide moieties .
- Thiazole ring construction : Cyclization of thiourea intermediates with α-haloketones (e.g., 4-methoxyphenyl bromoketone) in ethanol at reflux .
- Phenoxy linkage : Nucleophilic aromatic substitution using K₂CO₃ as a base in DMSO at 80–100°C .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF vs. DMF) to improve yield. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy, thiazole, and amide proton environments (e.g., δ 3.8 ppm for OCH₃) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~700) .
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm) .
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., space group determination, R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound against cancer cell lines?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and assess cytotoxicity via MTT assays .
- Molecular docking : Use AutoDock Vina to predict binding to targets like tubulin or kinases (PDB ID: 1SA0). Compare docking scores with IC₅₀ values .
- Enzymatic assays : Measure inhibition of EGFR or Aurora kinases using fluorescence polarization (e.g., Z′-LYTE assay kits) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Approach :
- Orthogonal validation : Replicate assays in multiple cell lines (e.g., HeLa vs. MCF-7) with standardized protocols (e.g., ATP quantification vs. resazurin) .
- Check experimental variables : Control for solvent effects (DMSO concentration ≤0.1%), incubation time (48–72 hr), and batch-to-batch compound variability .
- Meta-analysis : Compare data from peer-reviewed studies (e.g., PubChem BioAssay) to identify outliers .
Q. How can the mechanism of action be elucidated at the molecular level?
- Techniques :
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates .
- CRISPR-Cas9 knockouts : Validate target relevance by deleting suspected genes (e.g., TP53 or BCL2) and observing resistance .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with β-tubulin) to identify binding pockets .
Q. What methods are suitable for evaluating the compound’s toxicity profile in preclinical models?
- In vitro :
- Hemolysis assay : Test erythrocyte lysis at 10–100 μM .
- hERG inhibition : Use patch-clamp electrophysiology to assess cardiac risk .
- In vivo :
- MTD (Maximum Tolerated Dose) : Administer escalating doses in murine models (e.g., BALB/c mice) and monitor weight loss/organ histology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
